Benzyl(chloromethyl)dimethylsilane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon compounds are integral to modern chemical research, serving not only as versatile synthetic intermediates but also as crucial components in materials science and medicinal chemistry. orgsyn.org Their distinct reactivity, which differs significantly from their carbon-based counterparts, allows for novel synthetic transformations and the construction of complex molecular architectures. The ability of silicon to stabilize adjacent carbocations and its propensity to form strong bonds with oxygen are key factors that chemists exploit in a variety of synthetic strategies.
The Role of Chloromethylsilanes as Synthetic Intermediates
Within the vast family of organosilicon compounds, chloromethylsilanes stand out as particularly valuable synthetic intermediates. The presence of a reactive chloromethyl group attached to the silicon atom provides a handle for a wide range of nucleophilic substitution reactions. This functionality allows for the introduction of the silylmethyl group into various organic molecules, a strategy that has been employed in the synthesis of numerous complex targets. For instance, (chloromethyl)dimethylphenylsilane (B155712) is a well-known precursor for the generation of the corresponding Grignard reagent, which is a valuable tool in organic synthesis. orgsyn.org
Research Landscape of Benzyl-Substituted Organosilanes
The introduction of a benzyl (B1604629) group to an organosilane scaffold, as seen in Benzyl(chloromethyl)dimethylsilane, adds another layer of synthetic utility. The benzyl group itself is a common protecting group for alcohols and amines in organic synthesis, readily cleaved under various conditions. organic-chemistry.orgresearchgate.net Research in this area explores how the interplay between the benzyl group and the silyl (B83357) moiety influences the reactivity of the molecule and what new synthetic possibilities this combination can unlock. Studies have investigated the synthesis and reactivity of various benzyl-substituted silanes, highlighting their potential in cross-coupling reactions and as precursors to other functionalized organosilanes.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5356-99-0 | sigmaaldrich.com |
| Molecular Formula | C10H15ClSi | N/A |
| Molecular Weight | 198.77 g/mol | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl-(chloromethyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClSi/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMDIECPWPQFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398741 | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-99-0 | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzyl Chloromethyl Dimethylsilane and Analogues
Direct Synthesis Approaches
Direct synthesis methods aim to construct the core structure of benzyl(chloromethyl)dimethylsilane by forming the key carbon-silicon bond in a primary step or by assembling the constituent parts in a highly convergent manner.
Strategies for Carbon-Silicon Bond Formation
The creation of the benzyl-silicon bond is a cornerstone of synthesizing benzylsilanes. Traditional methods often rely on the reaction of highly reactive organometallic reagents with silicon halides. A prevalent strategy involves the use of a Grignard reagent, such as benzylmagnesium chloride, which acts as a nucleophile attacking an appropriate electrophilic chlorosilane. Specifically, this compound can be synthesized via the reaction of benzylmagnesium chloride with chloro(chloromethyl)dimethylsilane (B161097). guidechem.comorgsyn.org
Conventional approaches using strongly basic reagents like organolithiums or Grignards can be fraught with challenges, including low yields and limited tolerance for other functional groups within the molecules. nsf.gov To circumvent these issues, alternative methods have been developed. One such method is the Barbier-type coupling, which involves the reaction of benzylic halides with halosilanes in the presence of a metal, often facilitated by sonication. nsf.govnih.govresearchgate.net This technique can provide higher yields and is compatible with a wider array of functional groups. nih.gov
Another innovative, transition-metal-free approach is the deborylative silylation of readily available benzylboronates using chlorosilanes, promoted by a simple alkoxide base. nih.gov This method offers operational simplicity and excellent functional group compatibility. nih.gov
Table 1: Key Strategies for Benzyl-Silicon Bond Formation
| Method | Reagents | Key Features |
|---|---|---|
| Grignard Reaction | Benzylmagnesium halide + Chloro(chloromethyl)dimethylsilane | A classic and direct method for C-Si bond formation. orgsyn.org |
| Barbier-type Coupling | Benzylic halide + Halosilane + Metal (e.g., Mg) | Often assisted by sonication; provides high yields and tolerates various functional groups. nsf.govnih.gov |
| Deborylative Silylation | Benzylboronate ester + Chlorosilane + Alkoxide base | Transition-metal-free, operationally simple, and shows broad substrate scope. nih.gov |
| Organolithium Reaction | Benzyllithium + Chlorosilane | Uses strongly basic conditions, which can lead to low yields and functional group incompatibility. nsf.gov |
Chloromethylation and Subsequent Silicon Functionalization
Chloromethylation is a fundamental reaction in organic synthesis for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring. The most well-known of these is the Blanc chloromethylation reaction. jk-sci.comwikipedia.org This reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. jk-sci.comwikipedia.orgdur.ac.uk
In the context of synthesizing this compound, a hypothetical two-step sequence could involve:
The chloromethylation of a suitable aromatic precursor.
Subsequent reaction with a silicon-containing reagent to form the final product.
For instance, benzene (B151609) could be chloromethylated to produce benzyl (B1604629) chloride. This intermediate could then be used to form a Grignard reagent (benzylmagnesium chloride), which subsequently reacts with chloro(chloromethyl)dimethylsilane, as described in the previous section. orgsyn.org
The mechanism of the Blanc reaction proceeds under acidic conditions which protonate the formaldehyde, making it a potent electrophile. wikipedia.org The aromatic ring then attacks this electrophile, leading to a benzyl alcohol intermediate that is rapidly converted to the corresponding benzyl chloride. wikipedia.org The reaction is most effective with electron-donating groups on the aromatic ring and can be sluggish or ineffective for deactivated substrates. jk-sci.comwikipedia.org
Derivatization from Precursor Silanes
This approach involves the synthesis of this compound by modifying a pre-existing silane (B1218182) that already contains some of the required structural features.
Hydrolysis of Chlorosilanes to Form Silanols
Chlorosilanes are susceptible to hydrolysis, a reaction that converts the silicon-chlorine bond into a silicon-hydroxyl (silanol) group. While this converts the target molecule into a different compound, understanding this reactivity is crucial as silanols are important intermediates in organosilicon chemistry. bohrium.comnih.gov The reaction of this compound with water would yield benzyl(chloromethyl)dimethylsilanol.
The synthesis of silanols has advanced significantly, with modern methods often employing catalytic oxidation of hydrosilanes (compounds containing a Si-H bond). bohrium.comnih.gov These catalytic methods are often preferred over simple hydrolysis of chlorosilanes as they can offer greater control and chemoselectivity. nih.gov
Functional Group Interconversions on Related Chloromethylsilanes
Functional group interconversion (FGI) is a powerful strategy in synthesis where one functional group is transformed into another. imperial.ac.ukub.edu This principle can be applied to the synthesis of this compound from a closely related precursor.
For example, if a precursor such as benzyl(hydroxymethyl)dimethylsilane were available, the hydroxyl group could be converted to a chloro group using standard reagents like thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride (PPh₃/CCl₄). vanderbilt.edu Similarly, a different halide, such as a bromo- or iodo-methyl group, could be converted to the desired chloromethyl group via a halide exchange reaction, like the Finkelstein reaction. vanderbilt.edu
Reductions and oxidations are also key FGI transformations. imperial.ac.ukfiveable.me A precursor containing a group at a higher oxidation state could be reduced, or a group at a lower oxidation state could be oxidized to arrive at the target functionality, although direct application to the chloromethyl group is less common.
Table 2: Potential Functional Group Interconversions for Synthesis
| Precursor Functional Group | Target Functional Group | Reagent Example(s) | Transformation Type |
|---|---|---|---|
| -CH₂OH (Hydroxymethyl) | -CH₂Cl (Chloromethyl) | SOCl₂, PPh₃/CCl₄ | Substitution vanderbilt.edu |
| -CH₂Br (Bromomethyl) | -CH₂Cl (Chloromethyl) | NaCl, acetone | Finkelstein Reaction vanderbilt.edu |
| Si-H (Hydrosilane) | Si-OH (Silanol) | H₂O or catalytic oxidation | Hydrolysis/Oxidation bohrium.comnih.gov |
Catalytic Approaches in Benzylsilane Synthesis
Catalysis offers elegant and efficient solutions for constructing benzylsilanes, often providing milder reaction conditions and broader substrate compatibility compared to stoichiometric methods. organic-chemistry.org
Several transition-metal-catalyzed cross-coupling reactions have been developed:
Rhodium-Catalysis: A novel rhodium-catalyzed cross-coupling reaction between arylzinc iodides (ArZnI) and (iodomethyl)trimethylsilane (B1585575) effectively produces various functionalized benzylsilanes. The catalytic cycle is unique as it is proposed to initiate with transmetalation rather than the more typical oxidative addition. organic-chemistry.orgorganic-chemistry.org
Nickel/Copper-Catalysis: A dual Ni/Cu catalytic system enables the silylation of unactivated C-O bonds, such as those in benzyl alcohols, providing a direct route to benzylsilanes. organic-chemistry.org
Gold-Catalysis: Gold nanoparticles supported on zirconia have been shown to catalyze the silylation of a wide range of substrates, including those with benzylic C-O bonds, using disilanes as the silicon source. organic-chemistry.org
Beyond transition metals, other catalytic systems have proven effective:
Phosphonium (B103445) Salts: Simple phosphonium salts can catalyze the coupling of alkyl halides with chlorosilanes like trichlorosilane, offering a straightforward method for preparing silyl-functionalized compounds. organic-chemistry.org
Titanocene-Catalysis: Titanocene complexes can catalyze the regioselective carbosilylation of terminal alkenes, adding an alkyl group and a silyl (B83357) group across the double bond. organic-chemistry.org
These catalytic methods represent the forefront of synthetic chemistry, enabling the construction of complex molecules like this compound and its analogues with high precision and efficiency.
Table 3: Overview of Catalytic Methods in Benzylsilane Synthesis
| Catalyst System | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| Rhodium/dppf | Cross-coupling | Arylzinc iodide + (Iodomethyl)silane | Novel mechanism, tolerant to various functional groups. organic-chemistry.org |
| Nickel/Copper | Silylation of C-O bonds | Benzyl alcohols + Silylborane | Utilizes readily available alcohol precursors. organic-chemistry.org |
| Au/ZrO₂ | Silylation of C-O bonds | Esters/Ethers + Disilane | Heterogeneous catalysis, wide substrate scope. organic-chemistry.org |
| Phosphonium Salts | Coupling | Alkyl halides + Chlorosilanes | Simple, good yields for various silyl compounds. organic-chemistry.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-silicon bonds. These reactions typically involve the coupling of an organometallic reagent with a silicon halide, facilitated by a metal catalyst. A prominent example is the synthesis of (chloromethyl)dimethylphenylsilane (B155712), an analogue of the target compound, via a zinc-catalyzed cross-coupling reaction.
Detailed research findings show that the reaction of a Grignard reagent, such as phenylmagnesium bromide, with chloro(chloromethyl)dimethylsilane can be efficiently catalyzed by a zinc salt. In a specific documented procedure, dichloro(N,N,N',N'-tetramethylethylenediamine)zinc serves as the catalyst. thieme-connect.de The reaction proceeds smoothly at low temperatures and provides the desired product in high yield after a straightforward workup and purification by distillation. thieme-connect.de This method is advantageous due to the lower cost and toxicity of zinc catalysts compared to other transition metals like palladium, although palladium and nickel are also widely used for similar transformations. nih.govescholarship.orgnih.gov The use of less reactive organomagnesium reagents is often preferred for its functional group tolerance, and the catalysis by zinc salts effectively overcomes the typically sluggish reaction rates. thieme-connect.de
The following interactive table summarizes the findings for the synthesis of the analogue, (chloromethyl)dimethylphenylsilane.
Table 1: Zinc-Catalyzed Synthesis of (Chloromethyl)dimethylphenylsilane thieme-connect.de
| Parameter | Details |
|---|---|
| Aryl Source | Phenylmagnesium bromide (1.0 M in THF) |
| Silicon Source | Chloro(chloromethyl)dimethylsilane |
| Catalyst | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc |
| Solvent | 1,4-Dioxane |
| Temperature | 0 °C to ambient temperature |
| Reaction Time | 2.5 hours |
| Yield | 80-81% |
Dehydrogenative Silylation Reactions
Dehydrogenative silylation presents an atom-economical alternative for forming silicon-carbon bonds. This method involves the direct coupling of a C-H bond with a Si-H bond, catalyzed by a transition metal or other catalytic systems, with the sole byproduct being dihydrogen (H₂). For the synthesis of this compound, this would conceptually involve the reaction of a toluene (B28343) derivative with a hydrosilane such as (chloromethyl)dimethylsilane (B1588744) (the hydrido- variant).
While specific examples detailing the synthesis of this compound via this route are not prevalent, extensive research on analogous reactions provides a clear framework. Catalytic silylation of benzylic C(sp³)-H bonds is a known transformation that can be achieved using various catalytic systems. nih.gov Transition metals like iridium and rhodium are particularly effective. nih.govnih.gov For instance, iridium complexes can catalyze the regioselective silylation of benzylic C-H bonds, often directed by a functional group within the substrate molecule to achieve high selectivity. nih.govberkeley.edu Similarly, rhodium catalysts have been developed for the silylation of alkyl C-H bonds, which can be applied to benzylic positions under specific conditions. nih.govberkeley.edu
More recently, transition-metal-free approaches have emerged. A notable development is the use of organopotassium catalysts for the undirected silylation of benzylic C(sp³)-H bonds. nih.gov This system operates under ambient conditions and demonstrates high activity and selectivity for producing various benzylsilanes. nih.gov These catalytic alternatives are highly sought after as they avoid precious metals and often operate under milder conditions. nih.gov
The following interactive table presents a summary of research findings for analogous dehydrogenative silylation reactions targeting benzylic C-H bonds.
Table 2: Catalytic Systems for Analogous Benzylic C-H Silylation Reactions
| Catalytic System | Substrate Type | Hydrosilane Type | Key Findings | Reference |
|---|---|---|---|---|
| Iridium Complexes | Benzylamines | Diethylsilane | Regioselective silylation at the C-H bond γ to the amino group. | nih.govberkeley.edu |
| Rhodium-Xantphos Complexes | Tertiary Alcohols (leading to δ C-H) | Diethylsilane | Site-selective silylation of primary C-H bonds δ to a hydroxyl group. | nih.govberkeley.edu |
| Potassium tert-butoxide (KOt-Bu) | Toluene derivatives | Silyldiazenes (R₃Si-N=N-tBu) | First general transition-metal-free catalytic silylation of benzylic C-H bonds. | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Benzyl Chloromethyl Dimethylsilane
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary mode of reactivity for benzyl(chloromethyl)dimethylsilane involves the chloromethyl group (-CH₂Cl). This group behaves as a classic primary alkyl halide, readily undergoing nucleophilic substitution reactions (Sₙ2). The presence of the adjacent silicon atom and the benzyl (B1604629) group influences the reactivity of this site.
This compound reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, in a process known as amination. This reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond.
The general reaction can be represented as: C₆H₅CH₂Si(CH₃)₂CH₂Cl + R₂NH → [C₆H₅CH₂Si(CH₃)₂CH₂NR₂H]⁺Cl⁻
The resulting ammonium (B1175870) salt is typically deprotonated by an additional equivalent of the amine or an added base to yield the final neutral product, a tertiary amine.
The reactivity in these amination reactions is comparable to that of benzyl chloride, a powerful alkylating agent. orgsyn.org The reaction is generally efficient with a wide range of amines. organic-chemistry.org Competition between the standard Sₙ2 pathway and potential elimination-addition mechanisms, which can occur with related organophosphorus compounds, is a consideration, particularly with sterically hindered nucleophiles or under specific reaction conditions. gelest.com
Table 1: Representative Amination Reactions
| Nucleophile | Product Structure | Reaction Type |
|---|---|---|
| Dimethylamine (Me₂NH) | C₆H₅CH₂Si(CH₃)₂CH₂N(CH₃)₂ | Sₙ2 Amination |
| Diethylamine (Et₂NH) | C₆H₅CH₂Si(CH₃)₂CH₂N(CH₂)₂ | Sₙ2 Amination |
The chloromethyl group can be reduced to a methyl group using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This reaction effectively replaces the chlorine atom with a hydrogen atom. The reaction proceeds through a nucleophilic attack by the hydride ion (H⁻), sourced from the AlH₄⁻ complex, on the electrophilic carbon atom of the chloromethyl group. libretexts.orgyoutube.com
The mechanism is a classic Sₙ2 displacement: 4 C₆H₅CH₂Si(CH₃)₂CH₂Cl + LiAlH₄ → 4 C₆H₅CH₂Si(CH₃)₂CH₃ + LiCl + AlCl₃
As a primary alkyl halide, this compound is an excellent substrate for this type of reduction. youtube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran. Studies on the reduction of various halomethanes have shown that this process is a stepwise replacement of halogen atoms and does not typically involve free radical intermediates. nist.gov The reduction of primary alkyl halides with LiAlH₄ is generally a high-yielding reaction for producing alkanes. youtube.com
Table 2: Reduction of the Chloromethyl Group
| Reagent | Product | Reaction Type |
|---|
Rearrangement Reactions Involving the Silicon-Carbon Bond
Beyond simple substitution, this compound can undergo more complex rearrangements, particularly under thermal or catalytic conditions. These reactions involve the migration of atoms or groups between the silicon and the adjacent carbon atom.
When heated, (chloromethyl)silanes can undergo a characteristic intramolecular rearrangement. rsc.orgrsc.org In this process, the chlorine atom migrates from the α-carbon to the silicon atom, while a substituent from the silicon atom simultaneously migrates to the α-carbon. This type of concerted, intramolecular reaction is known as a dyotropic rearrangement. acs.org
For this compound, this would involve the migration of the chlorine to the silicon center and one of the methyl groups or the benzyl group migrating to the chloromethyl carbon. However, studies on analogous (chloromethyl)dimethylsilanes show that the ease of migration for groups on silicon is H > Aryl > Me. acs.org This suggests that a benzyl group would migrate in preference to a methyl group.
An alternative intermolecular pathway has also been observed for some hydridic (chloromethyl)silanes, though intramolecular processes are common. rsc.orgrsc.org The energy barrier for these thermal rearrangements in related compounds has been calculated to be significant, requiring elevated temperatures. acs.org
The presence of a Lewis acid can catalyze skeletal rearrangements in organosilicon compounds. acs.orgelsevierpure.com For this compound, a Lewis acid like aluminum chloride (AlCl₃) could coordinate to the chlorine atom, enhancing its leaving group ability and promoting the formation of a transient carbocation or a bridged intermediate. This can facilitate a 1,2-migration of a group (e.g., benzyl or methyl) from the silicon to the adjacent carbon, a process known as a Wagner-Meerwein type rearrangement.
The interaction with a Lewis acid can generate transient silenium ion complexes, which are key intermediates in silyl (B83357) and silyloxy shifts in related acylpolysilanes. rsc.org These rearrangements can lead to the formation of new silicon-carbon bond frameworks. For instance, Lewis acid-mediated reactions of similar allylic silanes are known to proceed via 1,2-silyl migration. jst.go.jp
Table 3: Potential Rearrangement Products
| Condition | Proposed Intermediate | Potential Product |
|---|---|---|
| Thermal | Dyotropic Transition State | (Chlorodimethylsilyl)ethylbenzene |
Interactions with Inorganic Substrates and Surfaces (e.g., Silica)
The chlorosilane moiety, while not directly present, can be formed via the rearrangements described above. More directly, the inherent reactivity of silicon-halogen bonds provides a model for how this compound might interact with hydroxylated surfaces. The surface of inorganic materials like silica (B1680970) (SiO₂) is rich in silanol (B1196071) (Si-OH) groups.
Chlorosilanes are widely used to silylate surfaces by reacting with these surface hydroxyl groups to form stable silyl ethers (Si-O-Si linkages). wikipedia.org This process effectively grafts the organosilyl group onto the substrate. libretexts.org In the case of a rearranged product like benzyl(chloro)dimethylsilane, it would readily react with a silica surface.
The reaction mechanism involves the nucleophilic attack of a surface silanol group on the electrophilic silicon atom of the chlorosilane, with the elimination of hydrogen chloride (HCl). wikipedia.orglibretexts.org An amine base is often added to scavenge the HCl produced. This surface modification dramatically alters the properties of the silica, making it more hydrophobic.
Table 4: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₁₀H₁₅ClSi |
| Lithium Aluminum Hydride | LiAlH₄ |
| Dimethylamine | (CH₃)₂NH |
| Diethylamine | (C₂H₅)₂NH |
| Aniline | C₆H₅NH₂ |
| Benzyl(trimethyl)silane | C₁₀H₁₆Si |
| (Chlorodimethylsilyl)ethylbenzene | C₁₀H₁₅ClSi |
| Aluminum Chloride | AlCl₃ |
| Silica (Silanol group) | SiO₂(OH) |
| Hydrogen Chloride | HCl |
| Diethyl ether | (C₂H₅)₂O |
| Tetrahydrofuran | C₄H₈O |
Stability and Reactivity under Various Chemical Conditions
This compound possesses two primary reactive sites: the silicon-carbon bond of the benzyl group and the carbon-chlorine bond of the chloromethyl group. The reactivity at each site is influenced by the nature of the attacking reagent and the reaction conditions. The presence of the silicon atom also modulates the reactivity of the benzylic position compared to a simple benzyl chloride.
The stability of this compound is contingent on the surrounding chemical environment. It is generally stable under neutral, anhydrous conditions. However, its reactivity becomes apparent in the presence of nucleophiles, electrophiles, and under thermal stress.
Reactivity with Nucleophiles:
The compound readily reacts with a variety of nucleophiles. The site of nucleophilic attack, whether at the silicon atom or the benzylic carbon, is a subject of interest in its chemistry.
At the Silicon Center: While the silicon atom is bonded to two methyl groups and a benzyl group, it can still be a site for nucleophilic attack, especially if the nucleophile is strong or if the reaction is catalyzed. However, direct nucleophilic substitution at the silicon displacing one of the methyl or benzyl groups is generally difficult under normal conditions due to the strength of the Si-C bond.
At the Chloromethyl Group: The chloromethyl group is a primary alkyl halide and is susceptible to nucleophilic substitution reactions (SN2). The presence of the adjacent silicon atom can influence the rate of these reactions. Furthermore, the benzylic nature of the silicon-containing substituent can stabilize a developing positive charge on the carbon of the chloromethyl group, potentially favoring an SN1-type mechanism under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent.
The following table summarizes the expected reactivity with various nucleophiles based on the known chemistry of similar organosilicon compounds and benzyl halides.
| Nucleophile | Reagent Example | Expected Product(s) | Probable Reaction Type |
| Hydroxide | Aqueous NaOH | Benzyl(hydroxymethyl)dimethylsilane | SN2 |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Benzyl(methoxymethyl)dimethylsilane | SN2 |
| Amine | Ammonia (NH₃) | Benzyl(aminomethyl)dimethylsilane | SN2 |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Benzyl(phenylethyl)dimethylsilane | Nucleophilic Substitution |
Hydrolytic Stability:
In the presence of water, particularly under acidic or basic conditions, this compound is susceptible to hydrolysis. The primary reaction is the hydrolysis of the chloromethyl group to a hydroxymethyl group. The Si-C bond to the benzyl group is generally stable to hydrolysis under neutral to moderately acidic or basic conditions. However, strong acid or base could potentially lead to cleavage of this bond over extended periods or at elevated temperatures.
Thermal Stability:
The thermal stability of this compound is limited. At elevated temperatures, it can undergo decomposition. The likely decomposition pathways, based on studies of similar organosilicon compounds, include:
Homolytic Cleavage: The Si-C(benzyl) bond or the C-Cl bond can break homolytically to form radicals. The benzyl radical is resonance-stabilized, making the Si-C(benzyl) bond potentially the weakest link.
Elimination Reactions: If there are abstractable protons, elimination reactions could occur, though this is less likely for this specific structure.
The following table outlines the expected stability and reactivity under different general conditions.
| Condition | Stability | Likely Reactions |
| Neutral, Anhydrous | High | - |
| Aqueous Acid | Moderate to Low | Hydrolysis of the C-Cl bond. Potential for Si-C bond cleavage under harsh conditions. |
| Aqueous Base | Moderate to Low | Hydrolysis of the C-Cl bond. |
| Strong Oxidizing Agents | Low | Oxidation of the benzyl group and potentially the Si-C bonds. |
| Strong Reducing Agents | Moderate | Reduction of the C-Cl bond. |
| Elevated Temperatures | Low | Thermal decomposition via radical pathways. |
Reactivity with Electrophiles:
Advanced Spectroscopic Characterization of Benzyl Chloromethyl Dimethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For organosilicon compounds like benzyl(chloromethyl)dimethylsilane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, distinct signals are expected for the protons of the benzyl (B1604629) group's aromatic ring, the benzylic methylene (B1212753) (CH₂) group, the chloromethyl (CH₂Cl) group, and the dimethylsilyl (Si(CH₃)₂) group.
The aromatic protons typically appear in the range of 7.0-7.5 ppm. The benzylic methylene protons are expected to resonate at a lower chemical shift, while the protons of the chloromethyl group will be influenced by the electronegative chlorine atom, shifting their resonance downfield. The methyl groups attached to the silicon atom will appear at the highest field, typically below 1 ppm.
For comparison, the related compound benzyltrimethylsilane (B1265640) shows signals for its aromatic protons and a characteristic peak for the trimethylsilyl (B98337) group. chemicalbook.com In another example, benzyl alcohol, the benzylic protons and aromatic protons can be clearly distinguished in the ¹H NMR spectrum. The chemical shifts of the methylene protons in benzyl ethers are also well-documented and provide a reference for the expected range of the benzylic protons in the title compound. wiserpub.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Si-CH₃ | ~0.1-0.5 |
| Benzyl CH₂ | ~2.0-2.5 |
| Chloromethyl CH₂ | ~2.8-3.2 |
| Aromatic C-H | ~7.0-7.5 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
The carbon atoms of the methyl groups attached to silicon will appear at a high field (low ppm value). The benzylic methylene carbon and the chloromethyl carbon will have distinct resonances, with the latter being shifted downfield due to the effect of the chlorine atom. The aromatic carbons will appear in the typical aromatic region (around 120-140 ppm). For instance, in related benzyl ethers, the benzylic carbon signal is observed in the range of 72-75 ppm. wiserpub.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Si-CH₃ | ~ -1 to 5 |
| Benzyl CH₂ | ~25-35 |
| Chloromethyl CH₂ | ~30-40 |
| Aromatic C-H | ~125-130 |
| Aromatic C (quaternary) | ~135-145 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. nih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom.
For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be influenced by the benzyl, chloromethyl, and two methyl groups. By comparing the observed chemical shift to those of related compounds, such as benzyltrimethylsilane and chloro(chloromethyl)dimethylsilane (B161097), the electronic environment around the silicon atom can be accurately characterized. spectrabase.comchemicalbook.com For example, the ²⁹Si chemical shift of trimethyl(benzyl)silane has been reported, providing a valuable reference point. spectrabase.com The presence of the electron-withdrawing chloromethyl group is expected to shift the ²⁹Si resonance to a lower field (more positive ppm value) compared to benzyltrimethylsilane.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. aip.org
IR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups. gelest.comresearchgate.net In the IR spectrum of this compound, characteristic absorption bands are expected for the various structural components.
Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and methylene groups) appears just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Si-C stretching: The Si-C stretching vibrations are typically found in the 1250-700 cm⁻¹ region. The Si-(CH₃)₂ group will have a characteristic symmetric deformation around 1250 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
CH₂ bending: The bending (scissoring) vibration of the CH₂ groups will appear around 1450 cm⁻¹.
The IR spectra of related compounds like benzyl chloride and benzyl chloroformate show characteristic peaks for the benzyl group and the carbon-halogen bond, which can aid in the assignment of the spectrum of this compound. nist.govnist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 |
| Si-CH₃ | Symmetric Deformation | ~1250 |
| Si-C | Stretching | 840-780 |
| C-Cl | Stretching | 800-600 |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. aip.org For this compound, Raman spectroscopy can provide valuable information about the Si-C and C-C bonds of the aromatic ring.
Key expected Raman bands include:
Aromatic ring breathing mode: A strong, sharp band around 1000 cm⁻¹ is characteristic of the monosubstituted benzene (B151609) ring.
Si-C symmetric stretching: The symmetric stretching of the Si-C bonds will give rise to a distinct Raman signal.
C-H stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the Raman spectrum.
The Raman spectra of similar organosilicon compounds and benzyl derivatives serve as a basis for interpreting the spectrum of this compound. aip.orgmdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for confirming its molecular mass and understanding its fragmentation behavior upon ionization.
The molecular formula of this compound is C₁₀H₁₅ClSi, which corresponds to a monoisotopic mass of 198.06316 Da. uni.lu Under mass spectrometry analysis, the compound is expected to form a molecular ion ([M]⁺) with an m/z value corresponding to its molecular weight. Predicted collision cross-section (CCS) values, which provide information about the ion's shape, have been calculated for various adducts of this compound. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 199.07044 | 141.3 |
| [M+Na]⁺ | 221.05238 | 149.1 |
| [M-H]⁻ | 197.05588 | 144.5 |
| [M+NH₄]⁺ | 216.09698 | 162.3 |
| [M+K]⁺ | 237.02632 | 145.1 |
| [M]⁺ | 198.06261 | 143.4 |
| Data sourced from PubChemLite. uni.lu |
The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the fragmentation of similar organosilicon compounds and benzyl derivatives. The weaker Si-C and C-Cl bonds are likely to cleave, leading to characteristic fragment ions.
A primary fragmentation pathway is expected to involve the cleavage of the benzyl-silicon bond, resulting in a benzyl cation (C₇H₇⁺) at m/z 91 and a (chloromethyl)dimethylsilyl radical. The benzyl cation is a common and stable fragment in the mass spectra of benzyl-containing compounds. nist.gov Another likely fragmentation is the loss of a chloromethyl radical (•CH₂Cl) to form the benzyl(dimethyl)silyl cation at m/z 149. Further fragmentation of this ion could involve the loss of methyl groups.
The fragmentation of benzylpyridinium ions has been studied, and it was found that they can undergo rearrangement processes. nih.gov While not directly analogous, this suggests that rearrangement reactions could also play a role in the fragmentation of this compound. The study of fragmentation patterns of various organosilicon compounds reveals that rearrangements are common, often involving the migration of groups to the silicon atom. nih.gov
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. vensel.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
A search for the single-crystal X-ray structure of this compound did not yield a specific entry in crystallographic databases. However, the solid-state structures of numerous related benzyl and organosilicon compounds have been determined, providing insights into the likely packing and intermolecular interactions in the crystalline form of this compound.
For instance, the crystal structures of various benzyl-substituted compounds have been reported. vensel.orgresearchgate.net These studies often reveal the importance of weak intermolecular interactions, such as C-H···π interactions, in dictating the crystal packing. In the case of this compound, the presence of the aromatic benzyl group and the polar chloromethyl group would likely lead to specific packing arrangements stabilized by a combination of van der Waals forces and dipole-dipole interactions.
The study of organosilicon compounds by X-ray crystallography has revealed a wide range of structural motifs. wikipedia.orglkouniv.ac.in The tetrahedral geometry around the silicon atom is a common feature. wikipedia.org The Si-C and Si-Cl bond lengths and the C-Si-C and C-Si-Cl bond angles in this compound are expected to be within the typical ranges observed for similar organosilicon compounds.
The solid-state structure of a derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, has been determined by X-ray crystallography, revealing a monoclinic crystal system. vensel.org While this is a more complex molecule, it demonstrates the type of detailed structural information that can be obtained for benzyl-containing compounds.
Table 2: Typical Crystallographic Data for Related Organosilicon Compounds
| Parameter | Typical Value/System |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/n, P-1 |
| Unit Cell Dimensions | Dependent on molecular size and packing |
| Si-C Bond Length | ~1.85 - 1.90 Å |
| Si-Cl Bond Length | ~2.05 - 2.10 Å |
| C-Si-C Bond Angle | ~109.5° (tetrahedral) |
| These are general ranges and the actual values for this compound may vary. |
Computational Chemistry and Theoretical Studies of Benzyl Chloromethyl Dimethylsilane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a system. For Benzyl(chloromethyl)dimethylsilane, such calculations can elucidate bond strengths, charge distributions, and molecular orbital energies, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Studies on Ground and Transition States
Density Functional Theory (DFT) has become a primary tool for computational studies on organosilicon compounds due to its favorable balance of accuracy and computational cost. DFT methods are used to optimize the geometry of this compound, locating the minimum energy conformation of its ground state. The hybrid B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p), is commonly employed for such tasks. researchgate.netnih.gov These calculations can predict structural parameters like bond lengths and angles.
Furthermore, DFT is essential for mapping out reaction pathways by locating and characterizing transition states. For reactions involving the chloromethyl group, such as nucleophilic substitution, DFT calculations can determine the structure of the transition state and its energy relative to the reactants. This information is vital for understanding reaction kinetics. For instance, in studies of related benzyl (B1604629) compounds, DFT has been used to calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Benzyl-containing Compound (Note: This data is illustrative and based on typical values for similar aromatic compounds studied with DFT, as direct data for this compound is not available in the cited literature.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for calculating molecular properties. Methods like Møller–Plesset perturbation theory (MP2) are used to incorporate electron correlation effects, which are often important for achieving high accuracy.
For this compound, ab initio calculations can be used to investigate processes such as the reductive cleavage of the C-Cl bond. Theoretical studies on analogous molecules like benzyl chloride have employed ab initio methods to analyze the C-Cl bond-breaking process in both the neutral molecule and its radical anion. rsc.org Such calculations can determine the activation energies for these processes, providing a quantitative measure of the bond's lability. rsc.org These methods are also used to accurately predict various molecular properties, including polarizability and vibrational frequencies, which can be compared with experimental spectroscopic data.
Molecular Dynamics Simulations for Reaction Pathways and Conformations
While quantum chemical calculations typically focus on static structures (reactants, products, transition states), molecular dynamics (MD) simulations provide a view of the system's evolution over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and simulate reaction pathways.
For this compound, MD simulations can reveal the preferred conformations of the benzyl and dimethylsilyl groups and the dynamics of their rotation. When studying reaction mechanisms, particularly in the condensed phase, MD can be used to sample a wide range of starting configurations and velocities to understand how a reaction proceeds dynamically. For example, in complex reaction networks, accelerated MD techniques can be employed to discover new, energetically favorable reaction pathways that might be missed by static calculations alone. nih.gov
Prediction of Reaction Mechanisms and Activation Barriers
A primary goal of computational chemistry is the prediction of reaction mechanisms and their associated energy barriers. For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group.
Computational methods can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. By calculating the energies of the transition states and any intermediates, a reaction energy profile can be constructed. The highest point on this profile determines the activation barrier (activation energy), which is the key parameter governing the reaction rate. For example, computational studies on related systems have shown that activation energies for dehydrogenation reactions can be effectively calculated, and these pathways often have lower activation barriers than alternative routes like unimolecular decomposition. nih.gov
Table 2: Illustrative Calculated Activation Barriers for a Related Reaction Type (Note: This data is based on propane (B168953) dehydrogenation on a Pt(111) surface and is for illustrative purposes to show how activation barriers are reported.) nih.gov
| Reaction Pathway | Reactant | Product | Activation Barrier (eV) |
| R12 | CH₃CH₂CH₂(s) | CH₂CHCH₂(s) + H(s) | 0.69 |
| R13 | CH₃CH₂CH₂(s) | CH₃CHCH₂(s) + H(s) | 0.81 |
| R17 | CH₃CHCH₃(s) | CH₂CHCH₂(s) + H(s) | 0.86 |
| R18 | CH₃CHCH₃(s) | CH₃CCH₃(s) + H(s) | 1.10 |
Computational Analysis of Substituent Effects on Reactivity
Computational studies are particularly well-suited for systematically analyzing how substituents on the benzyl ring or at the silicon atom would affect the reactivity of this compound. By introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the aromatic ring, a series of related molecules can be modeled.
DFT calculations can then be performed on this series to quantify the impact of each substituent on properties like:
The C-Cl bond strength: How easily the bond can be broken.
The charge on the benzylic carbon: Its susceptibility to nucleophilic attack.
The stability of potential intermediates: For example, a benzylic carbocation in an SN1-type mechanism.
This type of analysis helps in rationalizing reactivity trends and in designing molecules with tailored properties for specific synthetic applications.
Applications of Benzyl Chloromethyl Dimethylsilane in Advanced Materials and Chemical Synthesis
Role as a Key Intermediate in Organic Synthesis
The bifunctional nature of Benzyl(chloromethyl)dimethylsilane, possessing both a reactive chloride and a stable benzyl-silicon bond, positions it as a potentially valuable intermediate in the construction of complex molecules.
Functionalization Reactions for Complex Molecule Construction
The chloromethyl group in this compound is a key reactive site for nucleophilic substitution reactions. This allows for the introduction of the benzyl(dimethyl)silylmethyl moiety into a wide variety of organic molecules. For instance, it can react with nucleophiles such as amines, thiols, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This functionalization is a fundamental strategy in the stepwise construction of complex molecular architectures.
While direct studies on this compound are scarce, the analogous compound, (chloromethyl)dimethylphenylsilane (B155712), serves as a precursor for the useful dimethylphenylsilylmethylmagnesium chloride, highlighting its role as an important building block in organic synthesis. researchgate.net The reactivity of the chloromethyl group is a common feature in chloroalkyl ethers, which are known to be powerful alkylating agents. beilstein-journals.org For example, benzyl (B1604629) chloromethyl ether is utilized to introduce a potential hydroxymethyl group in alkylation reactions, a method that has been extended to various ketone derivatives. nih.gov
Precursor for Novel Organometallic Compounds
The silicon-carbon bond in this compound can be leveraged to create novel organometallic compounds. Tetraorganosilanes, which are structurally related, are recognized as useful reagents and functional materials in organometallic chemistry. researchgate.net The synthesis of such compounds often involves the nucleophilic substitution of chlorosilanes with organometallic reagents. researchgate.net
Although specific examples involving this compound are not readily found, the general principle involves the reaction of the silicon center with various metallic species. Research on the synthesis of functionalized benzylsilanes using arylzinc compounds and (iodomethyl)trimethylsilane (B1585575) with a novel Rhodium (Rh) catalyst demonstrates a method for creating similar structures. unife.it This suggests that this compound could potentially react with organometallic reagents to form new silicon-containing organometallic complexes with unique catalytic or material properties. The synthesis of novel organometallic materials is an active area of research, with a focus on creating electroactive ligands and complexes with interesting solid-state structures and intermolecular interactions. enamine.net
Contributions to Polymer Science and Material Synthesis
The dual functionality of this compound also lends itself to applications in polymer science, both as a potential monomer in polymerization reactions and as a modifying agent for existing polymers.
Monomer in Polymerization Reactions (e.g., Block Copolymer Synthesis)
While there is no direct evidence of this compound being used as a monomer in polymerization reactions in the available literature, its structure suggests it could potentially act as one. The reactive chloromethyl group could, in principle, participate in certain types of polymerization, such as polycondensation reactions.
Modification of Polymer Architectures and Properties
The chloromethyl group of this compound provides a reactive handle for grafting this molecule onto existing polymer backbones. This chemical modification can significantly alter the properties of the original polymer. For instance, introducing the benzyl(dimethyl)silyl group could enhance thermal stability, modify solubility, or introduce new reactive sites for further functionalization.
The introduction of silicon-containing groups into polymers is a known strategy to improve their properties. Silicon-containing arylacetylene resins, for example, exhibit good heat resistance. rsc.org The modification of polymers with functional groups is a common practice to tailor their characteristics for specific applications.
Potential in Medicinal Chemistry and Drug Discovery Scaffolds
The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry to enhance their pharmacological profiles. The "sila-substitution" (replacing a carbon atom with a silicon atom) can improve properties such as metabolic stability and potency. researchgate.net
While there are no specific studies on the use of this compound in medicinal chemistry, its structure as a silicon-containing building block makes it a molecule of interest. enamine.net The benzyl group provides a scaffold that is common in many bioactive molecules, and the dimethylsilyl moiety can be considered a bioisostere of a quaternary carbon center. nih.govenamine.net This C/Si exchange can lead to changes in bond lengths and angles, potentially altering interactions with biological targets. enamine.net
The development of novel scaffolds is a key aspect of drug discovery. unife.it Silicon-containing heterocycles, for instance, are important building blocks in the synthesis of drugs. nih.gov The reactive chloromethyl group of this compound could be used to attach this silicon-containing scaffold to other molecular fragments to create new potential drug candidates. The design and synthesis of bioactive molecules is a continuous effort to identify new therapeutic agents for a variety of diseases. nih.govmdpi.comnih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H15ClSi | enamine.net |
| Molecular Weight | 198.77 g/mol | enamine.net |
| CAS Number | 5356-99-0 | enamine.net |
| Boiling Point | 120-124 °C at 40 mmHg | unife.it |
| Refractive Index | n20/D 1.519 (lit.) | unife.it |
Integration into Privileged Scaffolds for Bioactive Compound Design
Use as a Chemical Building Block for Combinatorial Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. google.com The use of unique building blocks is crucial for expanding the chemical space accessible through these libraries. Organosilicon building blocks, in particular, offer a route to novel structures that are not readily accessible through traditional organic synthesis. namiki-s.co.jp While this compound possesses reactive sites that could theoretically be exploited in combinatorial syntheses—namely the chloromethyl group for nucleophilic substitution and the potential for transformations at the silicon-benzyl bond—there is a lack of specific published research or patents demonstrating its use as a building block in the construction of combinatorial libraries. The general utility of silicon-containing building blocks in drug design is recognized, but the application of this specific compound remains underexplored in this context. enamine.net
Catalytic Applications and Reagent Development
The unique electronic and steric properties of silicon-containing molecules have led to their use in catalysis, both as part of the catalyst structure and as reagents themselves.
Ligand Design for Metal-Catalyzed Transformations
The design of ligands is central to controlling the reactivity and selectivity of metal-catalyzed reactions. Silyl (B83357) groups can be incorporated into ligand structures to modulate their electronic and steric environment. For instance, silyl-containing phosphine (B1218219) ligands have been developed for various catalytic transformations. While research exists on the use of benzylsilanes in catalysis, and cobalt-catalyzed functionalization of benzoyl silanes has been reported, there is no specific mention of this compound being employed in the design of ligands for metal-catalyzed transformations. nih.govacs.orgresearchgate.net The potential for the benzylsilyl group to influence catalytic activity is an area that warrants further investigation, but as of now, there are no concrete research findings to report for this specific compound.
Development of Novel Silylating Reagents
Silylating agents are widely used in organic synthesis to protect reactive functional groups, such as alcohols and amines, and to increase the volatility of compounds for analytical techniques like gas chromatography. cfsilicones.comfiveable.mewikipedia.orgresearchgate.netcatalysis.blog The reactivity of the silylating agent can be tuned by altering the substituents on the silicon atom. While a variety of silylating reagents are commercially available, the development of new reagents with unique reactivity profiles is an ongoing area of research. However, there is no evidence in the scientific literature to suggest that this compound has been developed or used as a novel silylating reagent. Its primary documented utility appears to be as a synthetic intermediate for other organosilanes rather than as a standalone silylating agent. orgsyn.org
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of Benzyl(chloromethyl)dimethylsilane often involves reagents and conditions that are not environmentally benign. amazonaws.com A significant future trend is the development of greener synthetic methodologies that prioritize atom economy, energy efficiency, and the use of less hazardous substances.
One of the most promising green approaches is the exploration of biocatalysis . Researchers are investigating the use of enzymes to mediate the formation of organosilicon compounds. nih.govacs.org While no enzyme is known to naturally produce organosilicon compounds, protein engineering and directed evolution are being used to create biocatalysts capable of forming silicon-carbon bonds. nih.gov Enzymes like engineered cytochrome P450 variants and silicateins are being explored for their potential to catalyze organosilicon transformations under mild conditions. figshare.comnih.gov The application of such biocatalytic systems to the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govacs.org
Another area of development is the use of more sustainable catalytic systems. This includes moving away from stoichiometric reagents to catalytic processes, potentially utilizing earth-abundant metals or even metal-free catalysis. organic-chemistry.org Flow chemistry is another emerging technique that can contribute to greener synthesis by enabling better control over reaction parameters, improving safety, and allowing for easier scale-up.
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of reusable and highly selective catalysts to replace stoichiometric reagents. |
| Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the benzyl (B1604629) and methyl groups. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |
| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. |
| Use of Biocatalysts | Employing enzymes for specific bond formations under mild conditions. nih.govacs.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the chloromethyl and dimethylsilyl groups in this compound offers a rich landscape for exploring new chemical transformations. Future research will likely focus on uncovering novel reactivity patterns that go beyond its traditional use as a protecting group or in simple nucleophilic substitution reactions.
A key area of interest is the generation and application of silyl (B83357) radicals from chlorosilanes. Recent studies have shown that silyl radicals can be generated from readily available chlorosilanes through electroreduction at highly biased potentials. nih.gov This method provides a new pathway for various alkene silylation reactions, including disilylation, hydrosilylation, and allylic silylation, under transition-metal-free conditions. nih.gov Applying this strategy to this compound could unlock new carbon-silicon bond-forming reactions.
Furthermore, the development of silylium-catalyzed reactions presents another exciting frontier. Silylium (B1239981) ions can activate triple bonds in molecules like ynamides, leading to regio- and stereoselective carbosilylation reactions. acs.org Investigating the potential of this compound to either generate or react with silylium ions could lead to the discovery of unprecedented transformations and the synthesis of novel organosilicon compounds.
| Emerging Reaction Type | Potential Application with this compound |
| Radical Silylation | Generation of a benzyl(dimethyl)silylmethyl radical for addition to unsaturated bonds. researchgate.net |
| Electroreductive Silylation | Electrochemical activation of the Si-Cl bond to generate silyl radicals for novel C-Si bond formations. nih.gov |
| Silylium-Ion Catalysis | Use as a precursor or reactant in silylium-catalyzed carbosilylation and other electrophilic activations. acs.org |
| Transition-Metal-Free C-Si Coupling | Development of new coupling methodologies that avoid the use of precious metal catalysts. organic-chemistry.org |
Advanced Applications in Nanotechnology and Supramolecular Chemistry
The unique combination of a reactive chloromethyl group and a silicon center makes this compound a versatile molecule for applications in materials science, particularly in nanotechnology and supramolecular chemistry.
In nanotechnology , this compound can be used for the surface modification of nanoparticles. The silane (B1218182) group can anchor to the surface of materials like silica (B1680970) or metal oxides, while the reactive chloromethyl group can be further functionalized to attach other molecules, polymers, or biomolecules. mdpi.comresearchgate.net This allows for the precise tuning of the surface properties of nanoparticles for applications in areas like drug delivery, catalysis, and diagnostics. For instance, functionalized silica nanoparticles are being explored for use in dental nanocomposite resins to improve their mechanical and physicochemical properties. mdpi.com
In supramolecular chemistry , this compound is a valuable building block for the construction of complex, self-assembled architectures. dakenchem.com The directional nature of the bonds to the silicon atom, combined with the potential for intermolecular interactions involving the benzyl group, can be exploited to create well-defined supramolecular structures. These structures could find use in areas such as molecular recognition, sensing, and the development of "smart" materials.
| Application Area | Role of this compound |
| Nanoparticle Functionalization | Surface modification of silica, titania, and other nanoparticles to impart specific functionalities. mdpi.comresearchgate.net |
| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers on various substrates for applications in electronics and sensors. dakenchem.com |
| Supramolecular Polymers | A component in the design of polymers held together by non-covalent interactions. |
| Drug Delivery Systems | As a linker to attach therapeutic agents to nanocarriers. |
| Hydrophobic Coatings | Used in the formulation of coatings that repel water, which can have anti-corrosion and self-cleaning properties. mdpi.com |
Integration with Machine Learning and Artificial Intelligence in Chemical Design and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the pace of discovery in organosilicon chemistry. numberanalytics.com These computational tools can be applied to various aspects of research involving this compound, from predicting its properties to designing new applications.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound with a high degree of accuracy. escholarship.orgunive.it This can save significant time and resources in the laboratory by allowing researchers to prioritize experiments that are most likely to succeed.
| AI/ML Application | Impact on this compound Research |
| Reaction Prediction | More efficient planning of synthetic routes and exploration of novel reactivity. escholarship.org |
| Property Prediction | In silico estimation of physical, chemical, and biological properties of derivatives. numberanalytics.com |
| De Novo Design | Creation of new functional silanes with tailored properties for specific applications. techexplorist.com |
| High-Throughput Screening | Rapidly identifying potential uses in areas like materials science and medicinal chemistry. acs.org |
| Mechanistic Elucidation | Assisting in the understanding of complex reaction mechanisms. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
